molecular formula C8H8BF3N2O3 B578332 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid CAS No. 1370351-47-5

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid

Katalognummer: B578332
CAS-Nummer: 1370351-47-5
Molekulargewicht: 247.968
InChI-Schlüssel: UOAYJMUNDMCFIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of an acetamido group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. These functional groups contribute to its versatility in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Acetamidation: The acetamido group is introduced by reacting the pyridine derivative with acetic anhydride in the presence of a base such as pyridine.

    Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, typically using a boronic ester or boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Overview

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid is a notable organoboron compound characterized by its unique structural features, including an acetamido group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. This compound has gained significant attention in various fields due to its versatility in chemical reactions and potential applications in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Organic Chemistry

  • Reagent in Organic Synthesis : It is widely used in cross-coupling reactions, particularly Suzuki-Miyaura coupling, to form complex organic molecules .

Medicinal Chemistry

  • Biochemical Probes : The compound interacts with biological molecules, making it a candidate for studying enzyme activities and cellular signaling pathways .
  • Drug Discovery : Investigated for its potential as a therapeutic agent targeting diseases such as cancer and diabetes due to its inhibitory effects on critical enzymes like phosphoinositide 3-kinase (PI3K) .

Material Science

  • Catalyst in Industrial Processes : Utilized in the production of advanced materials, taking advantage of its reactivity and stability .

The biological activity of this compound is primarily linked to its ability to modulate enzyme activities through reversible covalent bonding with diols present in biological molecules:

  • Inhibition Studies : Research indicates that it effectively inhibits PI3K, leading to reduced proliferation of cancer cells and potential applications in cancer therapy .

Case Studies

  • Cancer Cell Proliferation : In vitro studies demonstrated that the compound significantly reduces the proliferation of breast and prostate cancer cell lines by inducing apoptosis through pro-apoptotic pathways .
  • Diabetes Research : Preliminary studies suggest it may enhance insulin signaling pathways, improving glucose uptake in peripheral tissues .
  • Neuroprotective Effects : Recent investigations have explored its role in mitigating neuroinflammation associated with neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid in chemical reactions involves the following steps:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethyl)phenylboronic Acid: Similar in structure but lacks the acetamido group.

    6-Amino-4-(trifluoromethyl)pyridin-3-ylboronic Acid: Similar but with an amino group instead of an acetamido group.

    4-(Trifluoromethyl)pyridin-3-ylboronic Acid: Lacks the acetamido group.

Uniqueness

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid is unique due to the presence of both the acetamido and trifluoromethyl groups, which confer distinct reactivity and selectivity in chemical reactions

Biologische Aktivität

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid (CAS Number: 1370351-47-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which enhances its chemical properties, making it a candidate for various pharmaceutical applications.

PropertyValue
Molecular FormulaC8H8BF3N2O3
Molar Mass247.97 g/mol
Density1.5 ± 0.1 g/cm³
LogP0.95
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly enzymes involved in cellular signaling pathways. Boronic acids are known to form reversible covalent bonds with diols in biological molecules, which can modulate enzyme activity and influence metabolic pathways.

Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory activity against various enzymes, particularly those involved in cancer pathways. For instance, studies have shown that it acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in the signaling pathway that regulates cell growth and survival. The inhibition of PI3K can lead to decreased proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.

Case Studies

  • Cancer Cell Proliferation : In vitro studies have indicated that this compound significantly reduces the proliferation of specific cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis in these cells through the activation of pro-apoptotic pathways.
  • Diabetes Research : Preliminary investigations suggest potential applications in diabetes management, where its ability to modulate insulin signaling pathways may improve glucose uptake in peripheral tissues.
  • Neuroprotective Effects : Recent studies have explored the neuroprotective properties of this compound, particularly its effects on neuroinflammatory processes associated with neurodegenerative diseases.

Efficacy and Potency

The potency of this compound has been quantified through various assays:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for PI3K inhibition have been reported in the low micromolar range, indicating strong inhibitory potential.

Structural Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is critical for enhancing the compound's lipophilicity and stability, which contributes to its biological activity. Structural modifications at other positions on the pyridine ring can further optimize its efficacy.

Q & A

Basic Questions

Q. What safety precautions are critical when handling 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid?

  • Methodological Answer : This compound requires strict adherence to GHS protocols due to its classification under acute toxicity (oral, Category 4) and severe skin/eye irritation (Category 1C). Use PPE including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust. Storage must follow GHS P405 guidelines: keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Immediate decontamination with water is advised for spills .

Q. What are the recommended synthetic routes for this compound, and how is purity validated?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling, where the boronic acid reacts with halogenated pyridine precursors. For example, potassium trifluoro(6-fluoropyridin-3-yl)borate (CAS 1111732-94-5) can serve as a model for optimizing coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent at 80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., verifying the boronic acid proton at δ 7.2–7.5 ppm and trifluoromethyl singlet at δ -63 ppm) .

Advanced Questions

Q. How can researchers address low solubility of this boronic acid in aqueous reaction media?

  • Methodological Answer : Solubility challenges arise from the hydrophobic trifluoromethyl group. Strategies include:

  • Co-solvent systems : Use THF/H₂O (3:1) or DMSO/H₂O (10% v/v) to enhance dissolution.
  • Micellar catalysis : Employ surfactants like SDS (0.1 M) to stabilize the compound in water.
  • pH adjustment : Boronic acids are more soluble under basic conditions (pH 8–10) due to deprotonation.
    Data from similar compounds, such as 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (mp 287.5–293.5°C), suggest pre-heating reaction mixtures to 50°C can further improve solubility .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • ²⁹Si NMR : Detects boronate ester formation in cross-coupling intermediates.
  • ¹⁹F NMR : Monitors trifluoromethyl group stability under reaction conditions (e.g., detecting decomposition to CF₃⁻).
  • HRMS (ESI+) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₈BF₃N₂O₂ requires m/z 268.0521).
    Contradictions in data, such as unexpected byproducts, can be analyzed via 2D NMR (COSY, HSQC) to assign stereochemistry .

Q. How can researchers optimize Suzuki-Miyaura reactions for sterically hindered substrates?

  • Methodological Answer : Steric hindrance from the acetamido and trifluoromethyl groups necessitates:

  • Catalyst selection : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos or XPhos) to enhance turnover.
  • Temperature modulation : Prolonged heating (24–48 hr at 100°C) improves yields for hindered aryl halides.
  • Microwave-assisted synthesis : Reduces reaction time (30 min at 150°C) while maintaining >80% yield.
    Comparative studies on pyridin-3-ylboronic acid derivatives (e.g., 4-fluoro variants) show ligand choice impacts yield by 20–40% .

Q. What strategies mitigate hydrolysis of the boronic acid group during storage?

  • Methodological Answer : Hydrolysis is minimized by:

  • Lyophilization : Store as a lyophilized powder under vacuum.
  • Boronate ester formation : Convert to pinacol esters (stable under ambient conditions) and regenerate the boronic acid in situ using HCl/THF.
    Stability data from Fluoro-6-hydroxyphenylboronic acid (CAS 113237-20-0) indicate a shelf life of >12 months when stored anhydrously .

Eigenschaften

IUPAC Name

[6-acetamido-4-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3N2O3/c1-4(15)14-7-2-5(8(10,11)12)6(3-13-7)9(16)17/h2-3,16-17H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAYJMUNDMCFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C(F)(F)F)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of Lithium amide (5.6 g, 233.2 mmol) in 140 ml THF was added at room temperature 2-propanol (1.3 g, 21.2 mmol). The reaction mixture was cooled to IT=2° C. A solution of B2 (60.0 g, 212 mmol) in 280 ml THF was added while keeping the temperature at IT 2° C. The reaction mixture was stirred at IT=2° C. for 90 min. THF (240 ml) was added and solvent (˜380 ml) was removed by distillation. THF (360 ml) was added and solvent (˜380 ml) was removed by distillation. THF (200 ml) was added and the reaction mixture was cooled to IT=−85° C. A solution (76 ml, 190 mmol) nBuLi, 2.5 M in hexane was added at −85° C. followed by addition of a solution of triisopropylborate (31.9 g, 170 mmol) in THF (17 ml). A solution (17.3 ml, 43.3 mmol) n BuLi, 2.5 M in hexane was added at −85° C. followed by addition of a solution of triisopropylborate (23.9 g, 127 mmol) in THF (13 ml). The reaction mixture was allowed to warm to RT and was stirred over night at RT. Water (15.3 g) and HCl in 2-propanol, 5-6 M (36.7 g) was added at RT. Isopropylacetate (480 ml) was added and solvent was removed by distillation until a volume of ˜360 ml was obtained. Isopropylacetate (480 ml) was added and solvent was removed by distillation until a volume of ˜360 ml was obtained. Isopropylacetate (480 ml) was added and the mixture was cooled to 11=0° C. Water (480 g) was added and by addition of 1N NaOH the pH was adjusted at IT=0° C. to pH 11. The precipitate was removed by filtration. The aquoeus layer was separated at IT=0° C. Water was added and the aquoeus layer was separated at IT=0° C. The combined aquoues layers were cooled to IT=0° C. and the pH was adjusted by addition of 1N HCl to pH 3. The precipitate was collected and the dried at 30° C./40-45 mbar until constant weight was obtained. 48.9 g (93%) 6-acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid B3 were obtained.
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two
Quantity
480 mL
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Five
Quantity
1.3 g
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
480 g
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
15.3 g
Type
solvent
Reaction Step Eight
Name
Quantity
60 g
Type
reactant
Reaction Step Nine
Name
Quantity
280 mL
Type
solvent
Reaction Step Nine
[Compound]
Name
solution
Quantity
76 mL
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
31.9 g
Type
reactant
Reaction Step Eleven
Name
Quantity
17 mL
Type
solvent
Reaction Step Eleven
[Compound]
Name
solution
Quantity
17.3 mL
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
23.9 g
Type
reactant
Reaction Step Thirteen
Name
Quantity
13 mL
Type
solvent
Reaction Step Thirteen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.